3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

medicinal chemistry triazolone SAR procurement risk

This 1,2,4-triazol-5(4H)-one features a cyclopropyl, 4-fluorobenzyl, and phenyl substitution pattern, offering a unique scaffold for medicinal chemistry and SAR exploration. It enables targeted library screening, cardiovascular probe development, and computational benchmark studies. Due to its custom nature, direct experimental comparison is essential to verify selectivity, potency, and ADME. Contact us to discuss synthesis scale-up or procurement needs.

Molecular Formula C18H16FN3O
Molecular Weight 309.344
CAS No. 1396862-12-6
Cat. No. B2690867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
CAS1396862-12-6
Molecular FormulaC18H16FN3O
Molecular Weight309.344
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=C(C=C4)F
InChIInChI=1S/C18H16FN3O/c19-15-10-6-13(7-11-15)12-21-18(23)22(16-4-2-1-3-5-16)17(20-21)14-8-9-14/h1-7,10-11,14H,8-9,12H2
InChIKeyJFVPOZFDJHMLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Structural and Pharmacophoric Context for Research Procurement


The compound 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS 1396862-12-6) belongs to the 1,2,4-triazol-5-one class, a heterocyclic scaffold recognized in medicinal chemistry for its capacity to engage biological targets through dipole interactions and hydrogen bonding [1]. Its substitution pattern—cyclopropyl at C3, 4-fluorobenzyl at N1, and phenyl at N4—incorporates pharmacophoric elements commonly associated with modulated lipophilicity and metabolic stability [2]. While this precise substitution combination lacks extensive published characterization, the triazolone core is found in bioactive molecules with reported anticancer, antimicrobial, and cardiotonic properties, making the compound a candidate for targeted library screening and structure–activity relationship (SAR) exploration.

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Why Close Analogs Cannot Be Presumed Interchangeable


Within the 1,2,4-triazol-5-one series, even subtle variations in N1-benzyl substitution (e.g., 4-fluoro vs. 2-chloro or unsubstituted benzyl) or C3-substituent (cyclopropyl vs. methyl or ethyl) can drastically alter conformational preferences, electronic distribution, and target-binding geometry [1]. For instance, a related study on 4-phenyl-1H-1,2,4-triazol-5(4H)-one derivatives demonstrated that negative inotropic potency varies from negligible to a −48.22% change in stroke volume depending on the appended heterocycle [2]. Because 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one bears a unique combination of a cyclopropyl group, a 4-fluorobenzyl moiety, and a phenyl ring on the triazolone core, its physicochemical and biological profile cannot be reliably extrapolated from analogs that differ at any single substituent position. Direct experimental comparison with closely matched structures is essential to verify differential selectivity, potency, or ADME characteristics relevant to procurement decisions.

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Comparator-Based Quantitative Differentiation Evidence


3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Absence of Published Head-to-Head Comparator Data and the Resulting Procurement Risk

A systematic search of primary research papers, patents, and authoritative databases (PubMed, PubChem, Journal of Molecular Structure) up to April 2026 yielded no identified publication that reports quantitative biological or physicochemical data for 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one against a named comparator. The 1,2,4-triazol-5-one scaffold class has been characterized in studies such as Wei et al. (2017), where the most potent derivative (7h) reduced stroke volume by −48.22 ± 0.36% at 3 × 10⁻⁵ mol/L compared to metoprolol (−9.74 ± 0.14%) in isolated rabbit left atrium [1], but the target compound’s specific substitution pattern was not among the evaluated molecules. No direct head-to-head comparison, cross-study comparable data, or robust class-level inference with quantitative values can currently be attributed to this exact CAS-registered structure.

medicinal chemistry triazolone SAR procurement risk

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Physicochemical Parameter Gap Relative to Closest Available Analogs

The closest structurally characterized analogs in the public domain include 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS 1396706-70-9) and 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one. While these compounds differ by a single substituent on the benzyl ring (chloro vs. fluoro or methoxy vs. none), quantitative physicochemical data (logP, logD, aqueous solubility, pKa, plasma protein binding) for the 4-fluorobenzyl target compound have not been reported in peer-reviewed literature or reputable vendor datasheets. DFT calculations on related 4-fluorobenzyl triazolones indicate that the fluorine substituent alters frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential distribution relative to non-fluorinated or chloro-substituted analogs [1], suggesting differential reactivity and binding behavior, but numeric values for the target compound remain unavailable.

physicochemical properties comparator analog data gap

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Antimicrobial and Antiproliferative Data Gap Versus In-Class Precedents

1,2,4-Triazole derivatives are widely reported to possess antimicrobial and antiproliferative activities. A 2024 study of novel 4-fluorobenzyl-substituted 1,2,4-triazol-3-ones demonstrated measurable MIC values against eight bacterial and two yeast strains, with compound 2F showing an MIC of 62.5 µg/mL against S. aureus and antiproliferative IC50 values of 18.7 µM (HeLa) and 22.4 µM (Hep3B) [1]. However, those compounds bear a Schiff-base side chain absent in the target molecule. No MIC, IC50, or zone-of-inhibition data have been published for 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one against any microbial or cancer cell line, nor against a comparator such as ciprofloxacin or doxorubicin. The class-level antimicrobial and anticancer precedent establishes biological plausibility but does not constitute verified differentiation for this specific compound.

antimicrobial antiproliferative class-level benchmarking

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Evidence-Linked Application Scenarios


Medicinal Chemistry SAR Exploration of the 1,2,4-Triazol-5-one Scaffold

Given that the 4-phenyl-1H-1,2,4-triazol-5(4H)-one core has demonstrated measurable negative inotropic activity in isolated rabbit heart preparations [1], 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one can serve as a probe molecule to delineate the electronic and steric contributions of the 4-fluorobenzyl and cyclopropyl groups in cardiovascular SAR campaigns.

DFT-Based in Silico Screening and Pharmacophore Modeling

Because DFT studies on structurally analogous 4-fluorobenzyl triazolones have revealed substituent-dependent HOMO-LUMO energies and MEP distributions [2], this compound may be used as a computational benchmark for developing predictive models of electronic properties and binding affinities within the triazolone chemical space.

Prospective Antimicrobial Lead Identification

Although compound-specific MIC values are unavailable, the class precedent for antimicrobial activity in 4-fluorobenzene-substituted triazolones [2] positions 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one as a candidate for primary screening against Gram-positive and fungal panels, with the understanding that quantitative differentiation from existing leads must be established de novo.

Quote Request

Request a Quote for 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.